Streptozoticin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

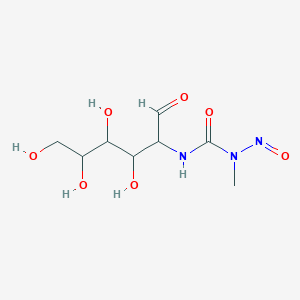

1-methyl-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCPNMCOXLKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18883-66-4 |

Source

|

| Record name | streptozocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on the Cellular Uptake Mechanism of Streptozotocin via the GLUT2 Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanism of the diabetogenic agent streptozotocin (B1681764) (STZ), with a specific focus on its transport mediated by the Glucose Transporter 2 (GLUT2). This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex pathways and workflows.

Introduction to Streptozotocin and its Selective Toxicity

Streptozotocin (STZ) is a naturally occurring glucosamine-nitrosourea compound produced by the soil bacterium Streptomyces achromogenes.[1] It is widely used in medical research to induce experimental diabetes in animal models due to its selective toxicity towards pancreatic β-cells.[2][3] The molecular structure of STZ features a glucose moiety, which is critical for its biological activity, and a nitrosourea (B86855) group, which is responsible for its cytotoxic effects.[1] This unique structure allows STZ to be recognized and transported by glucose transporters, particularly GLUT2, which is highly expressed on the surface of pancreatic β-cells.[4][5] This selective uptake is the primary reason for its targeted toxicity to these insulin-producing cells.[4]

The Role of GLUT2 in Pancreatic β-Cells

The Glucose Transporter 2 (GLUT2) is a transmembrane carrier protein that facilitates the transport of glucose across cell membranes.[6] It is characterized by a high capacity for glucose transport and a low affinity (high Km), making it an effective glucose sensor in pancreatic β-cells.[6] In these cells, GLUT2 mediates the rapid equilibration of glucose between the extracellular and intracellular environments, which is the initial and rate-limiting step in glucose-stimulated insulin (B600854) secretion.[7] The high expression of GLUT2 in pancreatic β-cells, as well as in hepatocytes and renal tubular cells, makes these tissues primary targets for GLUT2-mediated transport of molecules like STZ.[3][6]

Mechanism of Streptozotocin Cellular Uptake via GLUT2

The structural similarity between the glucose moiety of streptozotocin and a standard glucose molecule allows STZ to be recognized as a substrate by the GLUT2 transporter.[4] This molecular mimicry facilitates its entry into GLUT2-expressing cells, most notably the pancreatic β-cells.[2][4]

The uptake of STZ via GLUT2 is a critical step for its cytotoxic action. Studies have unequivocally demonstrated that cells lacking GLUT2 expression are resistant to the toxic effects of STZ, even when other glucose transporters like GLUT1 are present.[8][9] This highlights the specific and essential role of GLUT2 in mediating STZ's entry into the cell.

Once inside the cell, the nitrosourea moiety of STZ exerts its cytotoxic effects primarily through DNA alkylation.[2] This leads to DNA damage, which in turn activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[2][10][11] Overactivation of PARP depletes the intracellular stores of its substrate, NAD+, and subsequently ATP, leading to cellular energy failure and ultimately, necrotic cell death.[2][10][11]

Quantitative Data on Streptozotocin Uptake and Toxicity

The following tables summarize key quantitative findings from various studies investigating the role of GLUT2 in STZ-mediated cytotoxicity.

Table 1: Comparative Cytotoxicity of Streptozotocin in GLUT2-Expressing and Non-Expressing Cells

| Cell Line | GLUT2 Expression Status | STZ Concentration | Exposure Time (hours) | Cell Viability (% of Control) | Reference |

| RINm5F | Endogenous (low) | 2 mM | 24 | ~50% | [5] |

| RINm5F-GLUT2 | Transfected (high) | 2 mM | 24 | <20% | [5] |

| AtT-20ins | Endogenous (none) | 5 mM | 48 | ~100% | [8] |

| AtT-20ins-GLUT2 | Transfected (high) | 5 mM | 48 | ~20% | [8] |

| Islets from RIPG1 x G2(-/-) mice | GLUT1-expressing | 2 mM | 48 | Unaffected | [9] |

| Islets from RIPG2 x G2(-/-) mice | GLUT2-expressing | 2 mM | 48 | Strongly reduced | [9] |

Table 2: Effect of Streptozotocin on Pancreatic Insulin Content in Transgenic Mice

| Mouse Model | GLUT2 Expression in β-cells | STZ Treatment | Pancreatic Insulin Content (% of Control) | Reference |

| RIPG1 x G2(-/-) | Absent (GLUT1 present) | 150 mg/kg | Not significantly reduced | [9] |

| RIPG2 x G2(-/-) | Present | 150 mg/kg | ~20% (80% reduction) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of STZ uptake via GLUT2.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing STZ-induced cytotoxicity in insulinoma cell lines such as RINm5F.[12][13]

Materials:

-

RINm5F cells (or other insulinoma cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Streptozotocin (STZ)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed RINm5F cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[13]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare fresh solutions of STZ in citrate (B86180) buffer (pH 4.5) at various concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of STZ (e.g., 0-10 mM).[12] Include control wells with medium only.

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[12]

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the absorbance of the untreated control cells.

siRNA-Mediated Knockdown of GLUT2

This protocol describes a general procedure for the transient knockdown of GLUT2 expression in an insulinoma cell line using small interfering RNA (siRNA).

Materials:

-

Insulinoma cell line (e.g., INS-1 or MIN6)

-

Complete culture medium

-

6-well cell culture plates

-

siRNA targeting GLUT2 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Reagents for Western blotting or qRT-PCR to verify knockdown efficiency

Procedure:

-

One day before transfection, seed the insulinoma cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

On the day of transfection, dilute the GLUT2 siRNA and the control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM).

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes dropwise to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

After incubation, harvest the cells to assess the efficiency of GLUT2 knockdown by Western blotting for GLUT2 protein or qRT-PCR for GLUT2 mRNA.

-

The cells with reduced GLUT2 expression can then be used in subsequent experiments, such as STZ cytotoxicity assays, to evaluate the impact of GLUT2 knockdown.

Radioactive Streptozotocin Uptake Assay

This protocol is a representative procedure for measuring the uptake of radiolabeled STZ, such as [14C]streptozotocin, into cultured cells.

Materials:

-

GLUT2-expressing cells (e.g., RINm5F-GLUT2) and control cells (e.g., parental RINm5F)

-

Complete culture medium

-

24-well cell culture plates

-

[14C]streptozotocin

-

Krebs-Ringer-HEPES (KRH) buffer

-

Inhibitors (e.g., D-glucose, phloretin)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate and grow to near confluence.

-

On the day of the assay, wash the cells twice with KRH buffer.

-

Pre-incubate the cells for 15-30 minutes at 37°C in KRH buffer. For inhibitor studies, include the inhibitor in the pre-incubation buffer.

-

Initiate the uptake by adding KRH buffer containing [14C]streptozotocin at the desired concentration and specific activity.

-

Incubate for a specific time period (e.g., 1-10 minutes) at 37°C.

-

To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates from parallel wells to normalize the uptake data (e.g., as cpm/mg protein).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to STZ uptake and its experimental investigation.

Caption: Cellular uptake and cytotoxic pathway of streptozotocin via GLUT2.

Caption: Experimental workflow for assessing STZ cytotoxicity in GLUT2-expressing cells.

Caption: Workflow for siRNA-mediated knockdown of GLUT2 to study STZ sensitivity.

Conclusion

The selective uptake of streptozotocin by pancreatic β-cells is fundamentally dependent on the high expression of the GLUT2 transporter on their cell surface. This targeted transport mechanism is the cornerstone of STZ's utility as a tool for inducing experimental diabetes and provides a clear example of how transporter specificity can dictate drug toxicity. The experimental evidence, from in vitro cell line studies to in vivo transgenic animal models, consistently underscores the indispensable role of GLUT2 in mediating the cytotoxic effects of STZ. A thorough understanding of this uptake mechanism is crucial for researchers and drug development professionals working on diabetes models and targeted drug delivery systems.

References

- 1. Computational Modeling of Glucose Transport in Pancreatic β-Cells Identifies Metabolic Thresholds and Therapeutic Targets in Diabetes | PLOS One [journals.plos.org]

- 2. Poly(ADP-ribose)polymerase activation determines strain sensitivity to streptozotocin-induced beta cell death in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms and time course of impaired skeletal muscle glucose transport activity in streptozocin diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay [protocols.io]

- 7. Knocking down Insulin Receptor in Pancreatic Beta Cell lines with Lentiviral-Small Hairpin RNA Reduces Glucose-Stimulated Insulin Secretion via Decreasing the Gene Expression of Insulin, GLUT2 and Pdx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential sensitivity of GLUT1- and GLUT2-expressing beta cells to streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly(ADP-ribose) polymerase gene disruption conferred mice resistant to streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(ADP-ribose) polymerase-deficient mice are protected from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide on the Molecular Basis of Streptozotocin-Induced DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptozotocin (B1681764) (STZ) is a naturally occurring compound widely utilized in medical research to induce experimental diabetes and in clinical settings as an antineoplastic agent for pancreatic neuroendocrine tumors.[1] Its cytotoxicity is primarily mediated through its potent DNA alkylating activity, which preferentially targets pancreatic β-cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying STZ-induced DNA alkylation, the resulting cellular responses, and detailed methodologies for studying these processes.

Introduction: The Chemical Nature and Selective Toxicity of Streptozotocin

Streptozotocin, structurally a glucosamine-nitrosourea compound, is an analogue of glucose.[1][2] This structural similarity allows it to be selectively transported into pancreatic β-cells via the GLUT2 glucose transporter, which is highly expressed on these cells.[3][4] Once inside the cell, STZ decomposes into its active component, a highly reactive methylnitrosourea moiety. This moiety is responsible for the alkylation of DNA, initiating a cascade of events that can lead to either cellular repair or cell death.[3]

The Core Mechanism: DNA Alkylation by Streptozotocin

The methylnitrosourea component of STZ acts as a potent methylating agent, transferring a methyl group to various nucleophilic sites on DNA bases.[2][5] This process, known as DNA alkylation, results in the formation of several DNA adducts, which are abnormal, modified bases within the DNA structure. The primary and most studied DNA adducts formed by STZ are:

-

7-methylguanine (7-MeG): The most abundant adduct formed.[5]

-

O6-methylguanine (O6-MeG): A highly mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired.[6]

-

3-methyladenine (3-MeA): Another significant DNA adduct.[2]

-

7-methyladenine (7-MeA): Formed in smaller quantities.[2]

The formation of these adducts distorts the DNA double helix, interfering with normal DNA replication and transcription, and triggering cellular stress responses.[7]

Data Presentation: Quantitative Analysis of STZ-Induced DNA Methylation

While precise percentages can vary depending on the experimental conditions, studies have provided insights into the relative abundance and distribution of STZ-induced DNA adducts.

| Adduct Type | Relative Abundance | Key Significance | Reference |

| 7-methylguanine (7-MeG) | High | Major adduct, indicator of exposure | [5] |

| O6-methylguanine (O6-MeG) | Moderate | Highly mutagenic, pro-carcinogenic | [6] |

| 3-methyladenine (3-MeA) | Moderate | Cytotoxic lesion | [2] |

| 7-methyladenine (7-MeA) | Low | Minor adduct | [2] |

Table 1: Relative Abundance and Significance of STZ-Induced DNA Adducts.

| Organ | Extent of DNA Methylation | Notes | Reference |

| Pancreas | Significant | Concentrated in β-cells, leading to their destruction. | [2][5] |

| Liver | High | Greater extent of alkylation compared to N-methyl-N-nitrosourea. | [2][5] |

| Kidney | High | Greater extent of alkylation compared to N-methyl-N-nitrosourea; may contribute to renal tumors. | [2][5] |

| Intestine | Moderate | Less methylation compared to liver and kidney. | [5] |

| Brain | Very Low | STZ does not readily cross the blood-brain barrier. | [5] |

Table 2: Distribution of STZ-Induced DNA Methylation in Rat Tissues.

Cellular Responses to STZ-Induced DNA Alkylation

The presence of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity.

DNA Repair Pathways

The primary mechanism for repairing STZ-induced alkylation damage is the Base Excision Repair (BER) pathway. This pathway involves a series of enzymes that recognize and remove the damaged base, followed by the insertion of the correct base and ligation of the DNA strand. A key enzyme in the repair of O6-methylguanine is O6-methylguanine-DNA methyltransferase (MGMT) , which directly transfers the methyl group from the guanine (B1146940) to a cysteine residue within its own structure.[8]

Activation of Poly(ADP-ribose) Polymerase (PARP)

Extensive DNA strand breaks, which can arise as intermediates during the BER process or as a direct consequence of DNA adduct instability, lead to the activation of the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP) .[9][10] Activated PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process is crucial for recruiting other DNA repair factors to the site of damage.

Depletion of Cellular Energy and Induction of Cell Death

The overactivation of PARP in response to severe DNA damage can lead to the depletion of its substrate, nicotinamide adenine (B156593) dinucleotide (NAD+) .[11] NAD+ is a critical coenzyme in cellular respiration, and its depletion leads to a subsequent decline in ATP levels.[12] This energy crisis can ultimately trigger two distinct cell death pathways:

-

Apoptosis (Programmed Cell Death): Characterized by a series of controlled molecular events leading to cell dismantling.

-

Necrosis (Uncontrolled Cell Death): A more chaotic process resulting from severe cellular injury.

Mandatory Visualizations

Signaling Pathway of STZ-Induced DNA Damage and Cell Death

Caption: Signaling pathway of streptozotocin-induced DNA damage and subsequent cell death in pancreatic β-cells.

Experimental Workflow for Assessing STZ-Induced DNA Damage

Caption: General experimental workflow for the investigation of STZ-induced DNA damage and cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study STZ-induced DNA alkylation.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Fully frosted microscope slides

-

Normal melting point agarose (B213101)

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

Protocol:

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and let it solidify.

-

Cell Preparation:

-

For suspension cells, centrifuge and resuspend in ice-cold PBS.

-

For adherent cells, trypsinize, collect, and resuspend in ice-cold PBS.

-

Adjust cell density to approximately 1 x 10^5 cells/mL.

-

-

Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V) and run the electrophoresis for 20-30 minutes at 4°C.

-

Neutralization: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.

-

Staining and Visualization: Stain the slides with a DNA-binding dye and visualize using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head".

UPLC-MS/MS for Quantification of 7-Methylguanine (7-MeG)

This method provides highly sensitive and specific quantification of 7-MeG adducts.

Materials:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

7-Methylguanine standard

-

Isotope-labeled internal standard (e.g., [¹⁵N₅]7-methylguanine)

-

DNA isolation kit

-

Hydrochloric acid (HCl)

Protocol:

-

DNA Isolation: Isolate genomic DNA from STZ-treated cells or tissues using a commercial kit or standard phenol-chloroform extraction.

-

DNA Hydrolysis:

-

To a known amount of DNA (e.g., 20 µg), add the isotope-labeled internal standard.

-

Perform acid hydrolysis by adding HCl to a final concentration of 0.1 M and incubating at 70°C for 30 minutes. This releases the purine (B94841) bases, including 7-MeG.

-

Neutralize the sample with a suitable buffer (e.g., ammonium (B1175870) acetate).

-

-

Sample Cleanup (Optional): Use solid-phase extraction (SPE) to clean up the sample and enrich for the analytes of interest.

-

UPLC-MS/MS Analysis:

-

Inject the sample onto the C18 column.

-

Separate the analytes using a gradient elution with mobile phases A and B.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 7-MeG and the internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of the 7-MeG standard. Quantify the amount of 7-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13][14]

Immuno-slot Blot for Detection of O6-Methylguanine (O6-MeG)

This technique utilizes a specific antibody to detect O6-MeG adducts in DNA.

Materials:

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Primary antibody specific for O6-methylguanine

-

Enzyme-linked secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Chemiluminescent substrate

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

-

DNA denaturation solution (e.g., 0.4 M NaOH, 10 mM EDTA)

Protocol:

-

DNA Denaturation: Denature the isolated DNA samples by heating at 100°C for 10 minutes in the denaturation solution, then rapidly cool on ice.

-

Immobilization: Apply the denatured DNA samples to the nitrocellulose membrane using a slot-blot apparatus. Bake the membrane at 80°C for 2 hours to fix the DNA.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-O6-methylguanine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the enzyme-linked secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The intensity of the signal is proportional to the amount of O6-MeG in the DNA sample.[15][16]

PARP Activity Assay

This assay measures the enzymatic activity of PARP, which is activated in response to DNA damage.

Materials:

-

Cell lysis buffer

-

Reaction buffer containing NAD+ and biotinylated NAD+

-

Histone-coated microplate

-

Streptavidin-HRP conjugate

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Protocol:

-

Cell Lysate Preparation: Prepare cell extracts from control and STZ-treated cells using a suitable lysis buffer. Determine the protein concentration of the lysates.

-

PARP Reaction: Add the cell lysates to the histone-coated microplate wells. Initiate the PARP reaction by adding the reaction buffer containing NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature to allow for the PARylation of histones.

-

Detection:

-

Wash the wells to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the wells again.

-

Add the colorimetric HRP substrate and incubate until a color develops.

-

-

Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PARP activity in the sample.[17]

NAD+/NADH Depletion Assay

This assay quantifies the levels of NAD+ and NADH, which are depleted upon PARP overactivation.

Materials:

-

NAD+/NADH extraction buffer

-

NAD+/NADH cycling assay kit (containing cycling enzyme, reaction buffer, and standards)

-

Microplate reader

Protocol:

-

Extraction:

-

For NAD+ extraction, lyse the cells with an acidic extraction buffer.

-

For NADH extraction, lyse a separate set of cells with a basic extraction buffer.

-

Heat the extracts to destroy the unwanted nucleotide (NADH in acidic extract, NAD+ in basic extract).

-

Neutralize the extracts.

-

-

Cycling Reaction: Add the extracts and NAD+/NADH standards to a 96-well plate. Add the cycling enzyme and reaction buffer from the kit. This initiates a reaction that generates a product that can be measured colorimetrically or fluorometrically.

-

Measurement: Incubate the plate according to the kit instructions and then measure the absorbance or fluorescence using a microplate reader.

-

Quantification: Calculate the NAD+ and NADH concentrations in the samples based on the standard curve.[12][18]

Conclusion

Streptozotocin-induced DNA alkylation is a complex process that serves as a valuable model for studying DNA damage and repair, as well as the mechanisms of β-cell death in diabetes. The selective uptake of STZ by pancreatic β-cells, followed by the generation of a potent methylating agent, leads to the formation of various DNA adducts. The cellular response to this damage, particularly the activation of the BER pathway and the subsequent overactivation of PARP, is a critical determinant of cell fate. The experimental protocols detailed in this guide provide robust methods for investigating the molecular intricacies of STZ-induced genotoxicity, offering valuable tools for researchers in the fields of toxicology, cancer biology, and diabetes research.

References

- 1. Streptozocin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylation of DNA in rat tissues following administration of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative importance of transport and alkylation for pancreatic beta-cell toxicity of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged depletion of O6-methylguanine DNA methyltransferase activity following exposure to O6-benzylguanine with or without streptozotocin enhances 1,3-bis(2-chloroethyl)-1-nitrosourea sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Poly(ADP-ribose) polymerase-deficient mice are protected from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Application of a Slot-Blot Assay Using the Damage Sensing Protein Atl1 to Detect and Quantify O6-Alkylated Guanine Bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Impact of Streptozotocin on Insulin Synthesis and Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptozotocin (B1681764) (STZ) is a naturally occurring chemical that is widely used in medical research to induce a state of hyperglycemia in animal models that mimics type 1 diabetes. Its specific toxicity to the insulin-producing beta cells of the pancreatic islets of Langerhans makes it an invaluable tool for studying diabetes and for the development of novel anti-diabetic therapies. This technical guide provides an in-depth overview of the molecular mechanisms through which streptozotocin impairs insulin (B600854) synthesis and secretion. It details the cellular uptake of STZ, the subsequent DNA damage, the activation of apoptotic pathways, and the resulting decline in beta-cell function. This guide also includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject.

Introduction

Streptozotocin, a glucosamine-nitrosourea compound, exerts its cytotoxic effects primarily on pancreatic beta cells. This specificity is attributed to the structural similarity of its glucose moiety to glucose, which facilitates its transport into beta cells via the Glucose Transporter 2 (GLUT2), a transporter highly expressed on the surface of rodent pancreatic beta cells.[1][2] Once inside the cell, the nitrosourea (B86855) moiety of STZ acts as a potent alkylating agent, initiating a cascade of events that ultimately lead to impaired insulin production and secretion, and in many cases, cell death.[3][4] Understanding the intricate pathways affected by STZ is crucial for researchers aiming to develop therapeutic strategies to protect or regenerate beta cells.

Molecular Mechanisms of Streptozotocin-Induced Beta-Cell Dysfunction

The cytotoxic action of streptozotocin on pancreatic beta cells is a multi-faceted process involving several interconnected molecular pathways.

Cellular Uptake via GLUT2

The selective toxicity of STZ towards pancreatic beta cells is primarily due to its efficient uptake by the GLUT2 glucose transporter.[5][6] Cells that do not express GLUT2 are significantly more resistant to the toxic effects of STZ.[5] This selective entry concentrates the toxin within the target cells, initiating the cascade of damaging events.

DNA Alkylation and Damage

The nitrosourea component of STZ is a powerful alkylating agent that transfers methyl groups to DNA bases, leading to DNA fragmentation and the formation of DNA adducts.[7] This DNA damage is a critical initiating event in STZ-induced beta-cell toxicity.

PARP Activation and Depletion of Cellular Energy Stores

The extensive DNA damage triggers the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[7] PARP is a key enzyme in the DNA repair machinery. However, its overactivation in response to severe DNA damage leads to the depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[7][8] NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for ATP production. The depletion of NAD+ consequently leads to a sharp decline in intracellular ATP levels, precipitating an energy crisis within the cell and impairing vital cellular functions, including insulin synthesis and secretion.[3][8]

Induction of Oxidative Stress

Streptozotocin treatment leads to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inducing a state of oxidative stress.[8][9] This is partly due to the metabolic breakdown of STZ and the subsequent inflammatory response. The increased oxidative stress further damages cellular components, including DNA, proteins, and lipids, and contributes to mitochondrial dysfunction.

Apoptosis and Necrosis

The culmination of DNA damage, energy depletion, and oxidative stress triggers programmed cell death, or apoptosis, in beta cells.[6][9] Key apoptotic pathways are activated, including the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-3, which execute the final stages of cell death.[9] At lower concentrations, STZ primarily induces apoptosis, while at higher concentrations, it can lead to necrosis, a more rapid and inflammatory form of cell death.[6][10]

Quantitative Data on the Effects of Streptozotocin

The following tables summarize quantitative data from various studies on the dose- and time-dependent effects of streptozotocin on key parameters of beta-cell function.

Table 1: Effect of Streptozotocin on Insulin Synthesis and Secretion

| Parameter | Cell/Islet Type | STZ Concentration | Incubation Time | Effect | Reference |

| Proinsulin Synthesis | Isolated rat islets | 0.22 mM | - | Inhibition without affecting ATP content | [11] |

| Proinsulin Synthesis | Isolated rat islets | High concentration | 60 min | Greater inhibition than insulin release | [11][12] |

| Insulin mRNA Levels | Neonatal STZ-treated rat islets | - | 24 h | No significant glucose-induced increase | [1] |

| Insulin Secretion | INS-1 cells | 5 mM | 2 h | Decreased | [9] |

| Glucose-Stimulated Insulin Secretion | Cultured mouse pancreatic islets | 1.8 mM | 30 min (followed by 7 days culture) | Decreased secretory response to D-glucose | [13] |

Table 2: Effect of Streptozotocin on Cellular Viability and Apoptosis

| Parameter | Cell/Islet Type | STZ Concentration | Incubation Time | Effect | Reference |

| Cell Viability | Rin-5F cells | 10 mM | 24 h and 48 h | 60-70% inhibition | [8] |

| Apoptosis | INS-1 cells | 15 mM | 1 h (followed by 24 h recovery) | Higher rates of apoptosis compared to necrosis | [6] |

| Necrosis | INS-1 cells | 30 mM | 1 h (followed by 24 h recovery) | 22% necrosis | [6] |

| Apoptosis | Casp3+/+ islets | 0.5 mM | Overnight | 28% annexin (B1180172) V positive cells | [14] |

| Apoptosis | Casp3-/- islets | 0.5 mM | Overnight | 3% annexin V positive cells | [14] |

| Total Apoptotic Cells | Rin-5F cells | 1 mM | 48 h | ~20% | [8] |

| Total Apoptotic Cells | Rin-5F cells | 10 mM | 48 h | ~36% | [8] |

| Caspase-3 Activity | Rin-5F cells | 10 mM | 24 h and 48 h | Significant increase | [8] |

Table 3: Effect of Streptozotocin on Cellular Energetics and Oxidative Stress

| Parameter | Cell/Islet Type | STZ Concentration | Incubation Time | Effect | Reference |

| Intracellular ATP Level | Monolayer cultures of rat pancreatic beta cells | 2 mM | 12 h (after 1 h exposure) | 80% decrease | [3] |

| Mitochondrial Complex I Activity | Rin-5F cells | 1 mM and 10 mM | 24 h and 48 h | 40-50% inhibition | [8] |

| Mitochondrial Complex II/III Activity | Rin-5F cells | 1 mM and 10 mM | 24 h and 48 h | 40-65% inhibition | [8] |

| NO Production | Rin-5F cells | 10 mM | 24 h and 48 h | 25-40% increase | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Diabetes in Rodents with Streptozotocin

Objective: To induce a state of hyperglycemia in rodents for the study of diabetes.

Materials:

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

-

Syringes and needles for injection (e.g., 27-gauge)

-

Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Glucometer and test strips

-

Animal scale

Protocol:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer (pH 4.5) to the desired concentration. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light. A common dose for inducing type 1 diabetes in rats is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[15] For mice, a multiple low-dose regimen (e.g., 40 mg/kg IP for 5 consecutive days) is often used to induce insulitis.

-

STZ Administration: Weigh the animal accurately to calculate the correct dose. Administer the freshly prepared STZ solution via intraperitoneal (IP) or intravenous (IV) injection.

-

Monitoring Blood Glucose: Monitor blood glucose levels at regular intervals (e.g., 48-72 hours post-injection and then weekly) from tail vein blood using a glucometer. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently above a certain threshold (e.g., >250-300 mg/dL).

-

Animal Care: Provide supportive care as needed. Diabetic animals may exhibit polyuria and polydipsia. Ensure continuous access to water.

Western Blot Analysis for PARP Cleavage

Objective: To detect the cleavage of PARP as an indicator of apoptosis in STZ-treated beta cells.

Materials:

-

STZ-treated and control beta cells or islets

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the STZ-treated and control cells in ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The presence of an 89 kDa band in addition to the 116 kDa full-length PARP band indicates PARP cleavage and apoptosis.

Measurement of Intracellular NAD+ and ATP Levels

Objective: To quantify the depletion of NAD+ and ATP in beta cells following STZ treatment.

Materials:

-

STZ-treated and control beta cells or islets

-

NAD+/NADH assay kit (commercially available)

-

ATP assay kit (commercially available, e.g., luciferase-based)

-

Microplate reader (for absorbance, fluorescence, or luminescence)

Protocol for NAD+/NADH Assay:

-

Sample Preparation: Prepare cell or islet lysates according to the manufacturer's protocol of the chosen NAD+/NADH assay kit. This typically involves an extraction step to separate NAD+ and NADH.

-

Assay Procedure: Follow the kit's instructions to measure the levels of NAD+ and NADH. This often involves an enzymatic cycling reaction that generates a colored or fluorescent product.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the concentrations of NAD+ and NADH based on a standard curve. The NAD+/NADH ratio can also be determined.

Protocol for ATP Assay:

-

Sample Preparation: Lyse the cells or islets in a buffer compatible with the ATP assay kit.

-

Assay Procedure: Follow the manufacturer's protocol. For luciferase-based assays, the lysate is mixed with a reagent containing luciferase and its substrate, luciferin.

-

Data Analysis: Measure the luminescence produced using a microplate reader. The light output is directly proportional to the ATP concentration. Calculate the ATP concentration based on a standard curve.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: Molecular mechanism of Streptozotocin-induced beta-cell toxicity.

Experimental Workflows

Caption: Experimental workflow for Western Blot analysis of PARP cleavage.

Caption: Workflow for inducing diabetes in rodents using Streptozotocin.

Conclusion

Streptozotocin remains a cornerstone for in vivo and in vitro studies of type 1 diabetes. Its well-characterized mechanism of action, involving selective uptake by beta cells and subsequent induction of DNA damage, energy depletion, and apoptosis, provides a robust platform for investigating the pathophysiology of beta-cell failure. This technical guide has provided a comprehensive overview of the molecular pathways affected by STZ, supported by quantitative data and detailed experimental protocols. The provided visualizations of these complex processes aim to facilitate a clearer understanding for researchers in the field. A thorough grasp of the mechanisms of STZ-induced beta-cell toxicity is essential for the design and interpretation of experiments aimed at developing novel therapeutic interventions to preserve and restore beta-cell function in diabetes.

References

- 1. Glucose-induced insulin mRNA accumulation is impaired in islets from neonatal streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of the concentration of ATP in rat pancreatic beta cells in the mechanism of streptozotocin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of streptozotocin added in vitro on insulin biosynthesis and release in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global gene expression profiling of pancreatic islets in mice during streptozotocin-induced β-cell damage and pancreatic Glp-1 gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptozotocin at low doses induces apoptosis and at high doses causes necrosis in a murine pancreatic beta cell line, INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADH intraperitoneal injection prevents massive pancreatic beta cell destruction in a streptozotocin-induced diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Effects of streptozotocin in vitro on proinsulin biosynthesis, insulin release and ATP content of isolated rat islets of Langerhans. (1976) | A. Maldonato | 37 Citations [scispace.com]

- 12. Effects of streptozotocin in vitro on proinsulin biosynthesis, insulin release and ATP content of isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long term in vitro effects of streptozotocin, interleukin-1, and high glucose concentration on the activity of mitochondrial dehydrogenases and the secretion of insulin in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspase-3-Dependent β-Cell Apoptosis in the Initiation of Autoimmune Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2022-5720 [excli.de]

The Role of Nitric Oxide in Streptozotocin-Mediated Beta-Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptozotocin (B1681764) (STZ), a naturally occurring glucosamine-nitrosourea compound, is a widely utilized diabetogenic agent in preclinical research to model type 1 diabetes. Its selective toxicity towards pancreatic beta-cells is a cornerstone of its activity. A critical mediator in the cascade of events leading to beta-cell demise is the diatomic free radical, nitric oxide (NO). This technical guide provides an in-depth exploration of the multifaceted role of NO in STZ-induced beta-cell death. We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the methodologies cited. This document is intended to be a comprehensive resource for researchers in diabetes, cell biology, and pharmacology, as well as professionals engaged in the development of therapeutic interventions for diabetes.

Introduction

The pathogenesis of streptozotocin-induced diabetes is a complex process involving multiple cellular and molecular mechanisms. STZ, a structural analog of glucose, is preferentially taken up by pancreatic beta-cells via the GLUT2 transporter.[1][2] Once inside the cell, its cytotoxic effects are primarily attributed to its methylnitrosourea moiety, which acts as a DNA alkylating agent.[3] This initial insult triggers a cascade of events, with nitric oxide (NO) emerging as a pivotal player in orchestrating beta-cell apoptosis and necrosis.[1][4]

This guide will elucidate the mechanisms by which STZ leads to an increase in intracellular NO levels, both through direct chemical decomposition and by inducing the expression of inducible nitric oxide synthase (iNOS).[2][5] We will further explore the downstream consequences of elevated NO, including the activation of poly(ADP-ribose) polymerase (PARP), depletion of cellular NAD+ and ATP, and the subsequent initiation of apoptotic pathways involving caspases.[6][7]

Signaling Pathways of STZ-Mediated Beta-Cell Death

The cytotoxic action of streptozotocin on pancreatic beta-cells is a multi-pronged attack culminating in cell death. The following signaling pathway provides a detailed overview of the key molecular events, with a focus on the central role of nitric oxide.

STZ Uptake and DNA Damage

STZ enters the beta-cell through the GLUT2 glucose transporter, a characteristic feature that explains its selective toxicity.[1][8] Inside the cell, the methylnitrosourea component of STZ acts as a potent DNA alkylating agent, leading to the formation of DNA adducts and single-strand breaks.[3][9]

Nitric Oxide Production

There are two primary mechanisms by which STZ elevates intracellular nitric oxide levels:

-

Direct NO Donation: The nitrosourea (B86855) moiety of STZ can spontaneously decompose, particularly under certain physiological conditions, to release nitric oxide directly.[2][10]

-

iNOS Induction: STZ treatment has been shown to induce the expression of inducible nitric oxide synthase (iNOS).[5][11] This enzyme then catalyzes the production of large amounts of NO from L-arginine.

PARP Activation and Energy Depletion

The extensive DNA damage caused by both STZ-mediated alkylation and NO-induced modifications triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[6][7] PARP, in its attempt to repair the damaged DNA, consumes significant amounts of its substrate, NAD+.[7] This excessive consumption leads to a rapid depletion of the cellular NAD+ pool, which in turn impairs ATP production, culminating in a severe energy crisis within the cell.[6]

Apoptosis and Necrosis

The culmination of DNA damage, NO-mediated cytotoxicity, and cellular energy depletion pushes the beta-cell towards programmed cell death, or apoptosis. Key effectors in this process are the caspases, a family of proteases that execute the apoptotic program. Notably, caspase-3 is activated downstream of these events, leading to the cleavage of critical cellular substrates and the characteristic morphological changes of apoptosis.[6][11] At higher concentrations, STZ can also induce necrosis, a more chaotic form of cell death.[12]

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of streptozotocin on key parameters related to nitric oxide signaling and beta-cell death.

Table 1: Nitric Oxide Production in STZ-Treated Beta-Cells

| Cell Line/Islet Type | STZ Concentration | Incubation Time | Fold Increase in NO Production (vs. Control) | Reference |

| Rin-5F | 1 mM | 48 h | ~1.1 | [13] |

| Rin-5F | 10 mM | 24 h | ~1.25 | [13] |

| Rin-5F | 10 mM | 48 h | ~1.4 | [13] |

Table 2: PARP Activation in STZ-Treated Islets

| Mouse Strain | STZ Treatment | PARP Activity (fmol NAD incorporated/min/µg DNA ± SEM) | Reference |

| Balb/c | Control | 2.28 ± 0.14 | [14] |

| Balb/c | STZ | 3.11 ± 0.25 | [14] |

| C57bl/6J | Control | 2.57 ± 0.29 | [14] |

| C57bl/6J | STZ | 4.17 ± 0.24 | [14] |

Table 3: Apoptosis and Necrosis in STZ-Treated INS-1 Cells

| STZ Concentration | Treatment Duration | Apoptosis (%) | Necrosis (%) | Reference |

| 15 mM | 1 h (followed by 24 h recovery) | > Necrosis | < Apoptosis | [12] |

| 30 mM | 1 h (followed by 24 h recovery) | 17 | 22 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the role of nitric oxide in STZ-mediated beta-cell death.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).

Materials:

-

Griess Reagent:

-

Solution A: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.

-

Solution B: 1% sulfanilamide (B372717) in 5% phosphoric acid.

-

Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite standard solution (100 µM).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a standard curve by serially diluting the sodium nitrite standard solution (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) in the same culture medium as the samples.

-

Pipette 50 µL of each standard and cell culture supernatant into separate wells of a 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[1][15]

iNOS Activity Assay

This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

[³H]L-arginine.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4).

-

NADPH (1 mM).

-

Calmodulin (10 µg/mL) and CaCl₂ (2 mM) for constitutive NOS activity (as a control).

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA).

-

Dowex AG 50WX-8 resin (Na⁺ form).

-

Scintillation counter.

Procedure:

-

Prepare cell or tissue lysates in a suitable homogenization buffer.

-

Set up the reaction by adding cell lysate, reaction buffer, and [³H]L-arginine to a microcentrifuge tube.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [³H]L-citrulline from unreacted [³H]L-arginine.

-

Quantify the amount of [³H]L-citrulline in the eluate using a scintillation counter.

-

Calculate iNOS activity as the amount of [³H]L-citrulline produced per unit of protein per unit of time.[9][16]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Lyse STZ-treated and control cells in cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein from each lysate to separate wells of a 96-well plate.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroaniline (pNA).

-

Calculate the fold-increase in caspase-3 activity in STZ-treated samples compared to the control.[17][18]

Immunohistochemistry for iNOS

This technique allows for the visualization of iNOS protein expression within pancreatic tissue sections.

Materials:

-

Paraffin-embedded pancreatic tissue sections.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody: rabbit anti-iNOS.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

DAB (3,3'-diaminobenzidine) substrate kit.

-

Hematoxylin (B73222) for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the sections with the primary anti-iNOS antibody.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using the DAB substrate kit, which will produce a brown precipitate at the site of iNOS expression.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope to assess the localization and intensity of iNOS staining.[5][19]

Western Blot for PARP and Cleaved Caspase-3

This technique is used to detect and quantify the levels of full-length PARP, cleaved PARP (a marker of apoptosis), and cleaved (active) caspase-3 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibodies: rabbit anti-PARP, rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

-

Prepare protein lysates from STZ-treated and control cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of PARP, cleaved PARP, and cleaved caspase-3.[20][21]

Conclusion

Nitric oxide is a central and undeniable executioner in the streptozotocin-induced model of beta-cell death. Its dual origin, from both the chemical nature of STZ and the induction of iNOS, amplifies its cytotoxic impact. The ensuing cascade, characterized by extensive DNA damage, PARP overactivation, and cellular energy collapse, provides a clear and compelling mechanism for the diabetogenic action of STZ. A thorough understanding of these intricate signaling pathways and the ability to accurately quantify the key molecular players are paramount for researchers aiming to develop novel therapeutic strategies to protect beta-cells from destruction in the context of diabetes. The methodologies and data presented in this guide offer a robust foundation for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide generation from streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Increased Susceptibility to Streptozotocin-Induced β-Cell Apoptosis and Delayed Autoimmune Diabetes in Alkylpurine- DNA-N-Glycosylase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Caspase-3-Dependent β-Cell Apoptosis in the Initiation of Autoimmune Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunofluorescent staining of pancreatic sections [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Streptozotocin at low doses induces apoptosis and at high doses causes necrosis in a murine pancreatic beta cell line, INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poly(ADP-ribose)polymerase activation determines strain sensitivity to streptozotocin-induced beta cell death in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencellonline.com [sciencellonline.com]

- 16. Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. Caspase activity assays [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 21. youtube.com [youtube.com]

Streptozotocin-Induced Oxidative Stress Pathways in Pancreatic Islets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (B1681764) (STZ) is a naturally occurring glucosamine-nitrosourea compound that exhibits specific toxicity towards pancreatic β-cells.[1][2] This targeted cytotoxicity has established STZ as a widely used tool in preclinical research to induce a model of type 1 diabetes in laboratory animals.[1][2] The primary mechanism of STZ-induced β-cell death is the induction of overwhelming oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. Understanding the intricate molecular pathways initiated by STZ is crucial for elucidating the pathophysiology of β-cell destruction in diabetes and for the development of novel therapeutic strategies aimed at preserving islet function.

This technical guide provides an in-depth exploration of the core oxidative stress pathways activated by streptozotocin in pancreatic islets. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies for their investigation, and a quantitative overview of the cellular responses to STZ.

Core Mechanisms of Streptozotocin-Induced Oxidative Stress

The diabetogenic action of STZ is a multi-faceted process that begins with its selective uptake by pancreatic β-cells and culminates in apoptotic or necrotic cell death. The key events in this cascade are detailed below.

Uptake via GLUT2 and DNA Alkylation

Streptozotocin's structural similarity to glucose facilitates its transport into pancreatic β-cells primarily through the Glucose Transporter 2 (GLUT2), which is highly expressed on the surface of these cells.[1] Once inside the cell, the nitrosourea (B86855) moiety of STZ acts as a potent alkylating agent, transferring a methyl group to DNA bases, particularly at the O6 position of guanine.[3][4] This results in the formation of DNA adducts and subsequent DNA strand breaks.[3][5]

PARP Hyperactivation and Energy Depletion

The extensive DNA damage triggers a robust response from the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[3][5][6][7] PARP is a key player in DNA repair, and its activation involves the synthesis of long chains of poly(ADP-ribose) onto itself and other nuclear proteins. This process, however, consumes significant amounts of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[5][6][7] The hyperactivation of PARP in response to severe DNA damage leads to a rapid depletion of the cellular NAD+ pool.[5][7] Since NAD+ is a critical coenzyme in glycolysis and mitochondrial respiration, its depletion severely impairs ATP production, leading to an energy crisis within the β-cell and ultimately, cell death.[1][2][6]

Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Streptozotocin metabolism and the subsequent cellular stress contribute to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, and reactive nitrogen species (RNS) such as nitric oxide (NO).[2][3] This surge in reactive species overwhelms the β-cells' relatively weak antioxidant defenses, leading to a state of severe oxidative stress.[8] The accumulation of ROS and RNS inflicts further damage on cellular components, including lipids, proteins, and DNA, thereby amplifying the initial insult from STZ.[8]

Mitochondrial Dysfunction

Mitochondria are both a source and a target of STZ-induced oxidative stress. The overproduction of ROS can directly damage mitochondrial components. Studies have shown that STZ treatment leads to the inhibition of mitochondrial respiratory chain complexes, particularly Complex I and Complex II/III, which further impairs ATP synthesis and exacerbates ROS production.[2] This creates a vicious cycle of mitochondrial dysfunction and oxidative stress, pushing the β-cell towards apoptosis.

Key Signaling Pathways in STZ-Induced Islet Oxidative Stress

Several interconnected signaling pathways are activated in response to the oxidative stress and cellular damage induced by STZ. These pathways ultimately determine the fate of the β-cell.

JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) are stress-activated protein kinases that play a critical role in mediating apoptosis in response to various cellular stresses, including oxidative stress.[9][10] In the context of STZ-induced toxicity, the generation of ROS leads to the activation of JNK and p38 pathways.[11][12] Activated JNK and p38 can phosphorylate a variety of downstream targets that promote apoptosis, including transcription factors that regulate the expression of pro-apoptotic genes.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.[14][15] Its role in STZ-induced β-cell death is complex and appears to be context-dependent. Some studies suggest that STZ can induce NF-κB activation, which may contribute to the expression of pro-inflammatory and pro-apoptotic genes.[3][14] However, other evidence indicates that NF-κB may also have protective effects under certain conditions.[10][16] The precise role of NF-κB in this process likely depends on the specific subunits activated and the cross-talk with other signaling pathways.[17]

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the antioxidant response.[18][19] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of a wide array of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs).[18] Activation of the Nrf2 pathway represents a crucial defense mechanism against STZ-induced oxidative stress.[19] Studies have shown that enhancing Nrf2 activity can protect β-cells from STZ-induced damage and apoptosis.[11][19]

Apoptotic Pathway

The culmination of STZ-induced cellular damage and stress signaling is often the activation of the apoptotic cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved. The intrinsic pathway is triggered by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2] The activation of caspase-3 leads to the cleavage of key cellular proteins, including PARP, and the execution of the apoptotic program, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2][11]

Quantitative Data on STZ-Induced Effects in Pancreatic Islets

The following tables summarize quantitative data from various studies investigating the effects of streptozotocin on pancreatic β-cells.

Table 1: Effect of Streptozotocin on β-Cell Viability and Apoptosis

| Cell Line/Tissue | STZ Concentration | Exposure Time | % Inhibition of Cell Viability | % Apoptotic Cells | Reference |

| Rin-5F cells | 10 mM | 24 h | 60-70% | Increased | [2] |

| Rin-5F cells | 10 mM | 48 h | 60-70% | Increased | [2] |

| INS-1 cells | 15 mM | 1 h (followed by 24h recovery) | - | Higher rate of apoptosis vs necrosis | [1] |

| INS-1 cells | 30 mM | 1 h (followed by 24h recovery) | - | 17% | [1] |

| Mouse Islets | Multiple Low Doses (40 mg/kg for 5 days) | 5 days | - | 2.5-fold increase in APNG-/- mice | [11] |

Table 2: Effect of Streptozotocin on Mitochondrial Respiratory Chain Complex Activity

| Cell Line | STZ Concentration | Exposure Time | Complex | % Inhibition | Reference |

| Rin-5F cells | 1 mM | 24 h | Complex I | 40-50% | [2] |

| Rin-5F cells | 10 mM | 24 h | Complex I | 40-50% | [2] |

| Rin-5F cells | 1 mM | 48 h | Complex I | 40-50% | [2] |

| Rin-5F cells | 10 mM | 48 h | Complex I | 40-50% | [2] |

| Rin-5F cells | 1 mM | 24 h | Complex II/III | 40-65% | [2] |

| Rin-5F cells | 10 mM | 24 h | Complex II/III | 40-65% | [2] |

| Rin-5F cells | 1 mM | 48 h | Complex II/III | 40-65% | [2] |

| Rin-5F cells | 10 mM | 48 h | Complex II/III | 40-65% | [2] |

| Rin-5F cells | 10 mM | 48 h | Complex IV | 6-8 fold | [2] |

Table 3: Effect of Streptozotocin on Oxidative Stress Markers and Antioxidant Enzymes

| Cell Line | STZ Concentration | Exposure Time | Marker/Enzyme | Change | Reference |

| Rin-5F cells | 10 mM | 24 h | ROS Production | 2-fold increase | [2] |

| Rin-5F cells | 10 mM | 48 h | ROS Production | 3-fold increase | [2] |

| Rin-5F cells | 10 mM | 24 h | Glutathione Peroxidase (GSH-Px) Activity | ~6-8 fold increase | [2] |

| Rin-5F cells | 10 mM | 48 h | Glutathione Peroxidase (GSH-Px) Activity | ~6-8 fold increase | [2] |

| Rin-5F cells | 10 mM | 24 h | Glutathione S-Transferase (GST) Activity | ~2-fold increase | [2] |

| Rat Retina | - | 45 days (diabetic) | Nrf2 Expression | 30% increase | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate streptozotocin-induced oxidative stress in pancreatic islets.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Pancreatic islets or β-cell line

-

Culture medium

-

Streptozotocin (STZ)

-

DCFDA (H2DCFDA) stock solution (e.g., 20 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable assay buffer

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed adherent β-cells in a black, clear-bottom 96-well plate and allow them to attach overnight. For suspension cells or isolated islets, prepare them in suspension.

-

STZ Treatment: Treat the cells with the desired concentrations of STZ for the specified duration. Include an untreated control group.

-

DCFDA Loading:

-

Wash: Remove the DCFDA solution and wash the cells once or twice with PBS to remove any excess probe.[22]

-

Fluorescence Measurement:

-

Add PBS or assay buffer back to the wells.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[22]

-

Alternatively, visualize and capture images of the cells using a fluorescence microscope with a FITC filter set.[22]

-

-

Data Analysis: Quantify the fluorescence intensity and express the results as a fold change relative to the untreated control.

Assessment of Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

-

Pancreatic islets or β-cell line cultured on coverslips

-

Streptozotocin (STZ)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with STZ as required.

-

Fixation:

-

Permeabilization:

-

Incubate the cells with the permeabilization solution for 5 minutes at room temperature.[3]

-

Wash the cells with PBS.

-

-

TUNEL Reaction:

-

Washing: Stop the reaction by washing the cells three times with PBS.[23]

-

Counterstaining and Mounting:

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence (depending on the kit) in the nucleus, while all nuclei will be stained blue by DAPI.[23]

-

Quantify the percentage of TUNEL-positive cells by counting the number of apoptotic cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.

-

Measurement of Caspase-3 Activity

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific peptide substrate conjugated to a chromophore or fluorophore, which is released upon cleavage by active caspase-3.

Materials:

-

Pancreatic islets or β-cell line

-

Streptozotocin (STZ)

-

Cell lysis buffer

-

Caspase-3 assay kit (containing 2x reaction buffer, DTT, and DEVD-pNA or a fluorescent substrate)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase-3 Assay:

-

Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.[24]

-